N-acetyl-N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]acetamide
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Overview
Description
N-acetyl-N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thienopyridine class, characterized by a fused ring system combining thiophene and pyridine rings. The presence of functional groups such as the cyano group, methoxymethyl group, and acetyl group contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]acetamide typically involves multiple steps:
Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core.
Functional Group Introduction: Subsequent steps involve the introduction of the methoxymethyl and acetyl groups. This can be done through standard organic reactions such as alkylation and acetylation under controlled conditions.
Final Assembly: The final step involves coupling the functionalized thienopyridine with 4-cyanophenyl derivatives to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-acetyl-N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds such as clopidogrel and prasugrel, which are known for their antiplatelet activity.
Cyano-Substituted Compounds: Molecules like cyanocobalamin (vitamin B12) that contain cyano groups and exhibit unique biological activities.
Uniqueness
N-acetyl-N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]acetamide is unique due to its combination of functional groups and the thienopyridine core
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-acetyl-N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C21H19N3O3S/c1-12-9-17(11-27-4)18-19(24(13(2)25)14(3)26)20(28-21(18)23-12)16-7-5-15(10-22)6-8-16/h5-9H,11H2,1-4H3 |
InChI Key |
MPEDUTSMJOXBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=CC=C(C=C3)C#N)N(C(=O)C)C(=O)C)COC |
Origin of Product |
United States |
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